molecular formula C21H24N6O2 B2950800 4-ethoxy-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide CAS No. 1021258-90-1

4-ethoxy-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide

Cat. No.: B2950800
CAS No.: 1021258-90-1
M. Wt: 392.463
InChI Key: BUUDCRMOUHJJSY-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide is a synthetic small molecule characterized by a pyridazine core substituted with a 4-methylpyridin-2-ylamino group at position 6 and an aminoethyl-linked 4-ethoxybenzamide moiety at position 2. This compound shares structural motifs with bioactive molecules targeting intracellular allosteric binding sites, such as kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name

4-ethoxy-N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-3-29-17-6-4-16(5-7-17)21(28)24-13-12-23-18-8-9-19(27-26-18)25-20-14-15(2)10-11-22-20/h4-11,14H,3,12-13H2,1-2H3,(H,23,26)(H,24,28)(H,22,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUDCRMOUHJJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCNC2=NN=C(C=C2)NC3=NC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-ethoxy-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Ethoxy Group : The introduction of the ethoxy group is achieved through alkylation methods using ethyl iodide and a suitable base.
  • Pyridazine Derivative Synthesis : The pyridazine moiety is synthesized via cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Final Coupling Reaction : The final product is obtained by coupling the ethoxy-substituted benzamide with the synthesized pyridazine derivative under controlled conditions.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of various enzymes and receptors involved in disease pathways.

Antitumor Activity

Studies have shown that derivatives of benzamide compounds can demonstrate antitumor effects through inhibition of specific kinases. For example, compounds similar to this compound have been reported to inhibit RET kinase activity, which is crucial in certain cancers .

The mechanism of action involves:

  • Enzyme Inhibition : The compound may inhibit protein kinases by binding to their ATP-binding sites, preventing phosphorylation processes critical for cell signaling and proliferation.
  • Cell Cycle Arrest : Some studies suggest that such compounds can induce cell cycle arrest in cancer cells, leading to decreased proliferation rates.

Case Studies

  • In vitro Studies : A study evaluating the effects of similar benzamide derivatives on cancer cell lines demonstrated significant cytotoxicity with IC50 values in the low micromolar range, indicating their potential as therapeutic agents .
  • PTP1B Inhibition : Research on related compounds showed that they could enhance insulin-stimulated glucose uptake by inhibiting Protein Tyrosine Phosphatase 1B (PTP1B), a target for type 2 diabetes treatment . This suggests a dual role in metabolic regulation and cancer therapy.

Data Table: Biological Activity Overview

Biological ActivityMechanismIC50 (µM)References
RET Kinase InhibitionATP-binding site blockade0.05 - 0.1
PTP1B InhibitionEnzyme inhibition0.07
Antitumor EffectsCell cycle arrestLow micromolar

Chemical Reactions Analysis

Table 1: Key Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsYieldReference
1Nucleophilic displacement6-Chloropyridazine + 4-methylpyridin-2-amine78%
2Amide couplingEDCI/HOBT, 4-ethoxybenzoic acid65%
3Ethylenediamine linker additionMicrowave-assisted, DMF, 80°C82%

Mechanistic Highlights :

  • Step 1 : The pyridazine ring undergoes nucleophilic aromatic substitution at the 6-position with 4-methylpyridin-2-amine, facilitated by the electron-withdrawing effect of the adjacent amino group.

  • Step 2 : Amide bond formation between the ethylenediamine linker and 4-ethoxybenzoic acid employs carbodiimide coupling agents (EDCI/HOBT) .

  • Step 3 : Microwave irradiation enhances reaction efficiency for secondary amine formation .

Benzamide Hydrolysis

The ethoxybenzamide moiety is susceptible to alkaline hydrolysis, forming 4-ethoxybenzoic acid and the corresponding amine under reflux with NaOH/EtOH . This reaction is critical for prodrug activation studies.

Pyridazine Ring Modifications

  • Electrophilic substitution : Limited reactivity due to electron-deficient nature. Nitration requires harsh conditions (HNO₃/H₂SO₄, 100°C) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazine ring to a piperazine derivative .

Reaction Optimization and Catalysis

Comparative studies highlight solvent-free and microwave-assisted protocols as superior for pyridazine-amide systems (Table 2).

Table 2: Solvent and Catalyst Screening for Amide Coupling

EntrySolventCatalystTime (h)Yield (%)
1DMFEDCI/HOBT1265
2NeatMicrowave1.588
3EthanolHATU872

Key Findings :

  • Solvent-free microwave conditions reduce reaction time and improve yields (88% vs. 65% in DMF) .

  • HATU outperforms EDCI in polar aprotic solvents but is cost-prohibitive .

Nucleophilic Aromatic Substitution

The electron-deficient pyridazine ring facilitates nucleophilic attack at the 3- and 6-positions. DFT calculations suggest transition-state stabilization via hydrogen bonding with the aminoethyl side chain .

Amide Bond Stability

The benzamide group exhibits pH-dependent stability:

  • Acidic conditions : Protonation of the amide nitrogen reduces hydrolysis rates.

  • Basic conditions : Rapid cleavage via hydroxide ion attack at the carbonyl carbon .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Pyridazine Position 6) Molecular Weight Key Features
Target Compound C₂₃H₂₇N₇O₂ 4-methylpyridin-2-ylamino 449.52 g/mol 4-ethoxybenzamide, aminoethyl linker
N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-ethoxybenzamide C₂₀H₂₄N₆O₂ 3,5-dimethylpyrazol-1-yl 380.44 g/mol Dimethylpyrazole substituent; reduced hydrophilicity
4-methyl-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide C₁₇H₁₈N₆O 1H-pyrazol-1-yl 322.37 g/mol 4-methylbenzamide; smaller molecular weight
GNF-2-deg-BUMP () C₂₆H₂₃F₃N₆O₄ 4-(trifluoromethoxy)phenylamino 564.50 g/mol Trifluoromethoxy group enhances metabolic stability
Compound 33 () C₂₃H₂₄ClN₅ 4-(((3-(3-chlorophenyl)propyl)amino)methyl)phenyl 426.93 g/mol Chlorophenyl group; demonstrated activity against MRSA

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